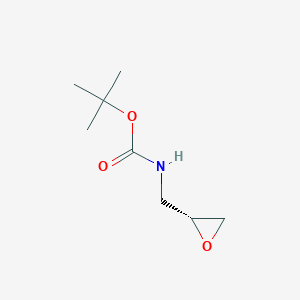

(R)-tert-Butyl (oxiran-2-ylmethyl)carbamate

Übersicht

Beschreibung

®-tert-Butyl (oxiran-2-ylmethyl)carbamate is a chiral compound that features an oxirane ring and a carbamate group. This compound is of significant interest in organic chemistry due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the oxirane ring makes it a versatile intermediate for further chemical transformations.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ®-tert-Butyl (oxiran-2-ylmethyl)carbamate typically involves the reaction of ®-glycidol with tert-butyl isocyanate. The reaction is carried out under mild conditions, often in the presence of a base such as triethylamine to facilitate the formation of the carbamate linkage. The reaction proceeds as follows:

Starting Materials: ®-glycidol and tert-butyl isocyanate.

Reaction Conditions: The reaction is typically conducted at room temperature in an inert solvent like dichloromethane.

Catalyst/Base: Triethylamine is commonly used to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production of ®-tert-Butyl (oxiran-2-ylmethyl)carbamate follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control over reaction conditions, leading to high yields and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

®-tert-Butyl (oxiran-2-ylmethyl)carbamate undergoes various chemical reactions, including:

Oxidation: The oxirane ring can be oxidized to form diols.

Reduction: Reduction of the carbamate group can yield amines.

Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to ring-opening products.

Common Reagents and Conditions

Oxidation: Reagents such as m-chloroperbenzoic acid (mCPBA) are used for the oxidation of the oxirane ring.

Reduction: Lithium aluminum hydride (LiAlH4) is commonly employed for the reduction of the carbamate group.

Substitution: Nucleophiles like amines or thiols can react with the oxirane ring under basic conditions.

Major Products Formed

Diols: Formed from the oxidation of the oxirane ring.

Amines: Resulting from the reduction of the carbamate group.

Substituted Products: Various substituted alcohols or ethers formed from nucleophilic substitution reactions.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Synthesis of Chiral Compounds

(R)-tert-Butyl (oxiran-2-ylmethyl)carbamate serves as an important intermediate in the synthesis of chiral pharmaceuticals. Its ability to undergo various chemical transformations allows for the creation of diverse chiral alcohols and other biologically active compounds. For example, it has been utilized in the synthesis of inhibitors targeting protein arginine methyltransferases (PRMTs), which are implicated in several cancers .

Case Study: PRMT Inhibitors

Research has demonstrated that derivatives of this compound exhibit potent inhibitory activity against PRMT4 and PRMT6, which are associated with acute myeloid leukemia and other malignancies. The structure-activity relationship (SAR) studies indicated that modifications to the carbamate group could enhance selectivity and potency against these targets .

Materials Science

Development of Polymers and Resins

The compound's reactive oxirane ring makes it a valuable building block for synthesizing polymers and resins with tailored properties. It can be polymerized to create materials with specific mechanical and thermal characteristics, which are essential for industrial applications such as coatings and adhesives.

| Property | Description |

|---|---|

| Reactivity | High due to oxirane ring |

| Applications | Coatings, adhesives, specialty polymers |

| Benefits | Customizable properties for specific industrial needs |

Biological Studies

Biochemical Probes

this compound is explored as a biochemical probe for studying enzyme activities and interactions within biological systems. Its ability to react with various nucleophiles allows researchers to investigate mechanisms of action in enzymatic processes.

Case Study: Enzyme Interaction Studies

Studies have shown that this compound can effectively interact with nucleophiles under basic conditions, providing insights into its mechanism of action. Such investigations are crucial for optimizing its use in synthetic applications and evaluating its biological efficacy.

Industrial Applications

The compound is also utilized in the production of specialty chemicals and formulations due to its unique structural features. Its reactivity allows for the development of novel compounds that can serve specific industrial needs.

Wirkmechanismus

The mechanism of action of ®-tert-Butyl (oxiran-2-ylmethyl)carbamate involves its ability to undergo nucleophilic attack at the oxirane ring. This reactivity allows it to form covalent bonds with various nucleophiles, making it a valuable intermediate in organic synthesis. The carbamate group can also participate in hydrogen bonding, influencing the compound’s interactions with biological molecules.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

(S)-tert-Butyl (oxiran-2-ylmethyl)carbamate: The enantiomer of the compound, differing in the spatial arrangement of atoms.

tert-Butyl (oxiran-2-ylmethyl)carbamate: The racemic mixture containing both ® and (S) enantiomers.

tert-Butyl (2-hydroxyethyl)carbamate: Lacks the oxirane ring but contains a similar carbamate group.

Uniqueness

®-tert-Butyl (oxiran-2-ylmethyl)carbamate is unique due to its chiral nature and the presence of both an oxirane ring and a carbamate group. This combination of functional groups provides a versatile platform for various chemical transformations, making it valuable in synthetic organic chemistry.

Biologische Aktivität

(R)-tert-Butyl (oxiran-2-ylmethyl)carbamate, a compound with the molecular formula C₁₅H₂₁NO₃ and a molecular weight of approximately 263.34 g/mol, has garnered attention for its biological activities and potential applications in medicinal chemistry. This article reviews its synthesis, biological activity, and relevant case studies.

Chemical Structure and Synthesis

The compound features a tert-butyl group attached to a carbamate functional group alongside an oxirane (epoxide) moiety. The presence of the oxirane ring enhances its reactivity, making it useful in various synthetic organic chemistry applications. Several synthetic methods have been reported for producing this compound, including reactions involving nucleophiles and electrophiles that help elucidate its mechanism of action .

Biological Activity Overview

The biological activity of this compound has been explored in various studies, revealing its potential as:

- Antimicrobial Agent : Some derivatives exhibit significant inhibitory effects against bacterial enzymes, particularly the MenA enzyme involved in menaquinone biosynthesis in Mycobacterium tuberculosis.

- Catalytic Activity : It has shown promising results as a catalyst in organic reactions, enhancing the efficiency of certain transformations .

1. Antimicrobial Activity

A study highlighted that carbamate analogs similar to this compound demonstrated improved MenA enzyme inhibitory activity compared to their alcohol counterparts. This suggests that structural modifications can significantly enhance antimicrobial efficacy against non-replicating M. tuberculosis strains .

2. Catalytic Applications

Research indicated that the addition of co-catalysts significantly improved the catalytic activity of systems involving this compound. For instance, experiments showed full conversion of starting materials when using this compound in conjunction with specific catalysts, although by-products were also formed .

Comparative Analysis with Similar Compounds

The following table summarizes key features of compounds structurally related to this compound:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| tert-Butyl ((S)-1-((R)-oxiran-2-yl)-2-phenylethyl)carbamate | C₁₅H₂₁NO₃ | Contains a phenylethyl group; used in similar synthetic routes. |

| tert-Butyl ((S)-4-Methyl-1-(R)-2-methyloxiran-2-yl)-1-oxopentan-2-yl)carbamate | C₁₄H₂₅NO₄ | Features methyl substitution; offers different reactivity patterns. |

| tert-Butyl N-(2-oxiranylmethyl)carbamate | C₁₅H₂₁NO₃ | Similar carbamate structure; utilized for various synthetic applications. |

Eigenschaften

IUPAC Name |

tert-butyl N-[[(2R)-oxiran-2-yl]methyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO3/c1-8(2,3)12-7(10)9-4-6-5-11-6/h6H,4-5H2,1-3H3,(H,9,10)/t6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBBGKXNNTNBRBH-ZCFIWIBFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1CO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)NC[C@@H]1CO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90440294 | |

| Record name | (R)-tert-Butyl (oxiran-2-ylmethyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90440294 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

149057-20-5 | |

| Record name | 1,1-Dimethylethyl N-[(2R)-2-oxiranylmethyl]carbamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=149057-20-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (R)-tert-Butyl (oxiran-2-ylmethyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90440294 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Carbamic acid, [(2R)-oxiranylmethyl]-, 1,1-dimethylethyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.